molecular formula C16H10N4S B14313916 2,2'-Sulfanediyldiquinoxaline CAS No. 115071-16-4

2,2'-Sulfanediyldiquinoxaline

Cat. No.: B14313916
CAS No.: 115071-16-4
M. Wt: 290.3 g/mol
InChI Key: OEHSFGBATTWMHC-UHFFFAOYSA-N
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Description

2,2’-Sulfanediyldiquinoxaline: is a heterocyclic compound that contains two quinoxaline rings connected by a sulfur atom. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The presence of the sulfur atom in 2,2’-Sulfanediyldiquinoxaline adds to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldiquinoxaline typically involves the reaction of quinoxaline derivatives with sulfur-containing reagents. One common method is the condensation of 2-mercaptoquinoxaline with a suitable quinoxaline derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 2,2’-Sulfanediyldiquinoxaline may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfanediyldiquinoxaline undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline rings can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products:

Scientific Research Applications

2,2’-Sulfanediyldiquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediyldiquinoxaline involves its interaction with various molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

    Quinoxaline: A simpler structure without the sulfur atom.

    2,3-Diphenylquinoxaline: Contains phenyl groups instead of the sulfur bridge.

    2,2’-Dithiobisquinoxaline: Contains a disulfide bridge instead of a single sulfur atom.

Uniqueness: 2,2’-Sulfanediyldiquinoxaline is unique due to the presence of the sulfur atom connecting the two quinoxaline rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

115071-16-4

Molecular Formula

C16H10N4S

Molecular Weight

290.3 g/mol

IUPAC Name

2-quinoxalin-2-ylsulfanylquinoxaline

InChI

InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)17-9-15(19-13)21-16-10-18-12-6-2-4-8-14(12)20-16/h1-10H

InChI Key

OEHSFGBATTWMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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